molecular formula C10H21NO4 B13207665 Methyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate

Methyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate

Cat. No.: B13207665
M. Wt: 219.28 g/mol
InChI Key: KMAFBBQWHKEQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate is a useful research compound. Its molecular formula is C10H21NO4 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanism of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₉N₃O₃
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 300811-93-2

The compound features an aminooxy group that is known to interact with carbonyl compounds, suggesting potential applications in drug design and development.

The biological activity of this compound can be attributed to its ability to form covalent bonds with electrophilic centers in target biomolecules. This property is particularly relevant in the context of enzyme inhibition and modulation of metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that similar compounds exhibit significant antimicrobial properties. For example, derivatives with aminooxy functionalities have shown inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research into related compounds has demonstrated cytotoxic effects on cancer cell lines. This compound may exhibit similar activities by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression.

Neuroprotective Effects

Compounds with aminooxy groups have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to scavenge reactive oxygen species (ROS) and modulate nitric oxide (NO) levels is crucial for protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli32
  • Cytotoxicity Assay :
    In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced cell death at concentrations above 50 µg/mL after 24 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting a potential mechanism involving apoptosis.
  • Neuroprotective Study :
    A model using SH-SY5Y neuroblastoma cells treated with hydrogen peroxide demonstrated that this compound significantly reduced cell death by approximately 40% compared to untreated controls, highlighting its potential as a neuroprotective agent.

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-aminooxy-2-(methoxymethyl)-4,4-dimethylpentanoate

InChI

InChI=1S/C10H21NO4/c1-9(2,3)6-10(15-11,7-13-4)8(12)14-5/h6-7,11H2,1-5H3

InChI Key

KMAFBBQWHKEQGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(COC)(C(=O)OC)ON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.